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Introduction
Aurantiol, a Schiff base synthesized from the condensation of hydroxycitronal and methyl

anthranilate, is a widely utilized fragrance ingredient known for its sweet, floral, and orange-

blossom aroma.[1] Its chemical stability and persistent scent profile make it a valuable

component in perfumery and cosmetic formulations. A thorough characterization using various

spectroscopic techniques is essential for quality control, structural elucidation, and

understanding its physicochemical properties. This document provides detailed application

notes and experimental protocols for the spectroscopic analysis of Aurantiol using Mass

Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Due to the absence of publicly available experimental Nuclear Magnetic Resonance (NMR)

data, predicted ¹H and ¹³C NMR spectral data are provided for theoretical structural

confirmation.

Chemical Structure:

Aurantiol, with the IUPAC name methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate,

is a viscous liquid at room temperature. Its chemical structure combines an aliphatic chain with

an aromatic ring, featuring key functional groups such as a hydroxyl group, an imine (Schiff

base) linkage, and a methyl ester.
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Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Aurantiol.

Mass Spectrometry (MS)
Table 1: Key Mass Spectrometry Fragments for Aurantiol

m/z Value Interpretation Reference

305.1 Molecular Ion [M]⁺ [2][3]

287 [M - H₂O]⁺ [2][3]

272.1 [M - H₂O - CH₃]⁺ [2][3]

204.1
Fragmentation of the aliphatic

chain
[2][3]

172.0
Fragmentation at the imine

bond
[2][3]

170.0 Further fragmentation [2][3]

59.0 Isopropyl group fragment [2][3]

Infrared (IR) Spectroscopy
Table 2: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Peaks for Aurantiol
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3400 (broad) O-H stretch Hydroxyl

~3050 C-H stretch Aromatic

~2950-2850 C-H stretch Aliphatic

~1700 C=O stretch Ester

~1630 C=N stretch Imine (Schiff Base)

~1600, ~1480 C=C stretch Aromatic Ring

~1250 C-O stretch Ester

~1150 C-N stretch Imine

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Absorption Maxima for Aurantiol

Wavelength (λmax, nm) Electronic Transition Chromophore

~250-260 π → π Aromatic Ring

~320-350 n → π / π → π*
Conjugated Imine-Aromatic

System

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: Predicted ¹H NMR Chemical Shifts for Aurantiol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1584224?utm_src=pdf-body
https://www.benchchem.com/product/b1584224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,

ppm)
Multiplicity Integration Proton Assignment

~7.8-8.0 d 1H
Aromatic H (ortho to

ester)

~7.3-7.5 t 1H Aromatic H

~6.8-7.0 m 2H Aromatic H

~8.1 t 1H Imine H (CH=N)

~3.9 s 3H O-CH₃ (Ester)

~2.2-2.4 m 2H CH₂ adjacent to C=N

~1.1-1.7 m ~10H Aliphatic CH₂, CH

~1.2 s 6H C(CH₃)₂

~0.9 d 3H CH-CH₃

~2.0 (broad) s 1H O-H

Table 5: Predicted ¹³C NMR Chemical Shifts for Aurantiol
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Chemical Shift (δ, ppm) Carbon Assignment

~168 C=O (Ester)

~165 C=N (Imine)

~150 Aromatic C (C-N)

~115-135 Aromatic CH

~120 Aromatic C (C-C=O)

~71 C-OH

~52 O-CH₃

~20-45 Aliphatic CH₂, CH

~29 C(CH₃)₂

~22 CH-CH₃

Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate Aurantiol from a mixture and determine its molecular weight and

fragmentation pattern for structural confirmation.

Methodology:

Sample Preparation: Prepare a 1% solution of the Aurantiol sample in a suitable volatile

solvent such as ethanol or dichloromethane.

Instrumentation: An Agilent 5975C Gas Chromatograph coupled with a Mass Spectrometer

or equivalent.

GC Conditions:

Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Injector Temperature: 250 °C.

Injection Volume: 1 µL.

Split Ratio: 50:1.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Final hold: 5 minutes at 280 °C.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: Identify the peak corresponding to Aurantiol based on its retention time.

Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the Aurantiol molecule.

Methodology:

Sample Preparation: As Aurantiol is a viscous liquid, it can be analyzed directly as a thin

film.

Instrumentation: A PerkinElmer Spectrum One FTIR spectrometer or equivalent with an

Attenuated Total Reflectance (ATR) accessory.
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Procedure:

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of the Aurantiol sample directly onto the ATR crystal.

Acquire the sample spectrum over the range of 4000-650 cm⁻¹.

Perform an ATR correction on the resulting spectrum.

Data Analysis: Identify the characteristic absorption bands for the hydroxyl, aromatic C-H,

aliphatic C-H, ester carbonyl, imine, and aromatic C=C functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of Aurantiol arising from its

conjugated system.

Methodology:

Sample Preparation: Prepare a dilute solution of Aurantiol (e.g., 10 µg/mL) in a UV-grade

solvent such as ethanol or cyclohexane.

Instrumentation: A Shimadzu UV-1800 spectrophotometer or equivalent.

Procedure:

Use a matched pair of quartz cuvettes (1 cm path length).

Fill the reference cuvette with the solvent (blank).

Fill the sample cuvette with the prepared Aurantiol solution.

Scan the sample from 200 to 600 nm.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) corresponding to

the electronic transitions within the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed carbon-hydrogen framework of the Aurantiol molecule.

Methodology:

Sample Preparation:

Dissolve approximately 10-20 mg of the viscous Aurantiol sample in 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃).

To aid dissolution and reduce viscosity, gentle warming or vortexing may be applied.

Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR

tube to remove any particulate matter.

Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

Acquisition Parameters (¹H NMR):

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Acquisition Parameters (¹³C NMR):

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2-5 seconds.
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Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities. Assign the

¹³C NMR signals based on their chemical shifts and comparison with predicted values.
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Caption: Workflow for the spectroscopic characterization of Aurantiol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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